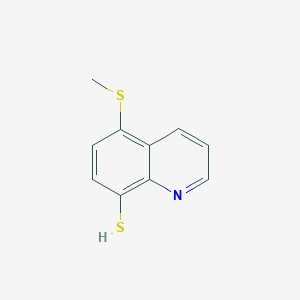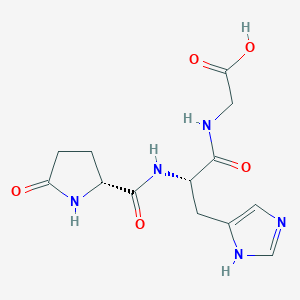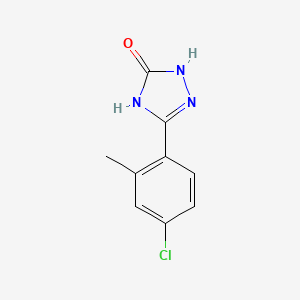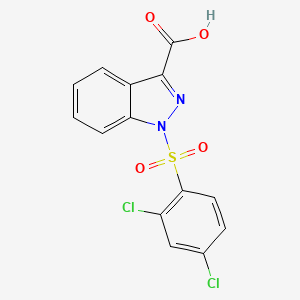
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate is a complex organic compound that features a pyrrolidine ring substituted with isopentyl and propyl groups, attached to a phenol moiety
準備方法
The synthesis of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of isopentyl and propyl groups through alkylation reactions. The phenol group is then attached via a substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
化学反応の分析
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation or nitration can occur at the phenol ring, depending on the reagents and conditions used.
Hydrolysis: The citrate ester can be hydrolyzed under acidic or basic conditions to yield the free phenol and citric acid.
科学的研究の応用
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
類似化合物との比較
Similar compounds include other pyrrolidine derivatives with varying alkyl substitutions. For example:
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol: This compound has a butyl group instead of an isopentyl group, which may affect its biological activity and chemical reactivity.
3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol: The presence of a methyl group can lead to different pharmacokinetic properties and potency.
The uniqueness of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
特性
CAS番号 |
37627-59-1 |
|---|---|
分子式 |
C24H37NO8 |
分子量 |
467.6 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)

![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)

![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)

![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)



![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)


